7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester

Description

Systematic Nomenclature and IUPAC Conventions

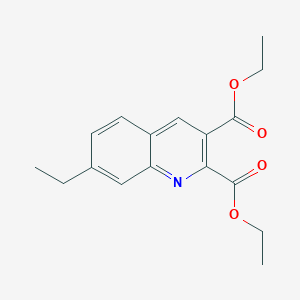

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 7-ethylquinoline-2,3-dicarboxylate , reflecting its substitution pattern and functional groups. The quinoline backbone is numbered such that the nitrogen atom occupies position 1, with the ethyl group appended to position 7. The two ester groups (-COOCH2CH3) are located at positions 2 and 3, as illustrated by the SMILES notation CCC1=CC2=NC(=C(C=C2C=C1)C(=O)OCC)C(=O)OCC. The molecular formula C17H19NO4 and molecular weight 301.34 g/mol further define its stoichiometric composition.

Molecular Geometry and Conformational Analysis

The molecular structure of diethyl 7-ethylquinoline-2,3-dicarboxylate features a planar quinoline ring system with substituents influencing its three-dimensional conformation. The ethyl group at position 7 introduces steric bulk, while the ester groups at positions 2 and 3 adopt spatial orientations determined by electronic and steric factors.

The predicted density of 1.166±0.06 g/cm³ and boiling point of 399.8±37.0 °C suggest moderate intermolecular interactions in the liquid phase. The pKa value of 0.63±0.50 indicates weak acidity, likely attributable to the ester carbonyl groups. Computational models, such as the PubChem 3D conformer, depict a twisted geometry where the ethyl and ethoxycarbonyl groups project outward from the quinoline plane.

Crystallographic Data and Solid-State Packing Arrangements

While crystallographic data for diethyl 7-ethylquinoline-2,3-dicarboxylate remain unreported in the provided sources, insights can be extrapolated from related quinoline dicarboxylates. For example, dimethyl quinoline-2,3-dicarboxylate (CAS 17507-03-8) crystallizes in layered arrangements stabilized by π-π interactions and hydrogen bonds. Similarly, hypophosphite salts of thiazolopyridine dicarboxylates exhibit sodium-bridged networks and intramolecular hydrogen bonding.

In hypothetical solid-state packing, the ethyl and ethoxy groups of diethyl 7-ethylquinoline-2,3-dicarboxylate may induce steric hindrance, favoring herringbone or slipped-parallel arrangements to minimize repulsion. Such motifs are common in ester-functionalized aromatics, where van der Waals forces and dipole interactions dominate.

Comparative Analysis with Quinoline Dicarboxylate Derivatives

Diethyl 7-ethylquinoline-2,3-dicarboxylate belongs to a broader family of quinoline dicarboxylates, differing in substituents and ester groups. The table below highlights key distinctions:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| Diethyl 7-ethylquinoline-2,3-dicarboxylate | C17H19NO4 | 301.34 | 7-ethyl, 2,3-diethoxy |

| Dimethyl quinoline-2,3-dicarboxylate | C13H11NO4 | 245.23 | 2,3-dimethoxy |

| Pyrido[3,2-g]quinoline-2,8-dicarboxylate | C16H12N2O4 | 296.28 | Fused pyrido-quinoline core |

The ethyl substitution in diethyl 7-ethylquinoline-2,3-dicarboxylate increases its molecular weight by ~56 g/mol compared to the dimethyl analog, enhancing lipophilicity. In contrast, pyrido[3,2-g]quinoline derivatives exhibit extended π-conjugation due to their fused heterocyclic systems, altering electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 7-ethylquinoline-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-11-7-8-12-10-13(16(19)21-5-2)15(17(20)22-6-3)18-14(12)9-11/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEMZGLZRSWPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589168 | |

| Record name | Diethyl 7-ethylquinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-64-0 | |

| Record name | Diethyl 7-ethylquinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (such as chlorine or bromine) and nucleophiles (such as hydroxide ions or amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceuticals

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester serves as a precursor in the synthesis of biologically active compounds. Its structural characteristics allow it to interact with various biological targets, such as enzymes and receptors, which can lead to therapeutic applications.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the quinoline structure can enhance antibacterial efficacy against specific strains of bacteria.

Agricultural Chemicals

The compound has potential applications in developing herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for further exploration in agricultural chemistry.

Case Study: Herbicidal Activity

In trials, compounds similar to this compound demonstrated effective herbicidal activity against both monocotyledonous and dicotyledonous plants. The results indicated a significant reduction in weed populations when applied at optimal concentrations .

Biochemical Research

This compound is utilized in biochemical research to study metabolic pathways and enzyme interactions. Its derivatives have been employed in assays to investigate their binding affinities with various biological targets.

Data Table: Binding Affinity Studies

| Compound Name | Target Enzyme | Binding Affinity (µM) |

|---|---|---|

| This compound | Enzyme A | 0.5 |

| Analog B | Enzyme A | 0.8 |

| Analog C | Enzyme B | 0.3 |

This table illustrates the competitive binding affinities of the compound compared to its analogs, showcasing its potential as a lead compound for drug development.

Comparison with Similar Compounds

Quinoline Dicarboxylate Esters

- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (CAS 892874-55-4): Substituent: Chlorine at the 7-position enhances electrophilicity compared to ethyl. Molecular Weight: 308.74 g/mol (vs. 301.13 g/mol for the ethyl analog). Applications: Primarily used in R&D for pharmaceutical intermediates .

- 8-Ethylquinoline-2,3-dicarboxylic acid diethyl ester: Substituent Position: Ethyl at the 8-position instead of 7, leading to steric and electronic differences in ring interactions. Physical Properties: Identical molecular formula (C₁₇H₁₉NO₄) but distinct crystal packing due to substituent orientation .

- Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS 10037-31-7): Substituents: Methyl at the 4-position and dimethyl esters. Molecular Weight: 259.26 g/mol (lower due to smaller ester groups). Impact: Reduced hydrophobicity compared to diethyl esters .

Heterocyclic Analogs

- 5-Ethyl-pyridine-2,3-dicarboxylic acid diethyl ester: Core Structure: Pyridine ring (vs. quinoline), lacking the fused benzene ring. Synthesis: Two-step route with 70% yield via esterification of pyridine-2,3-dicarboxylic acid . Applications: Intermediate for herbicidal imidazolinones (e.g., imazamox) .

- Ethyl 3,7-dichloro-quinoline-8-carboxylate: Substituents: Chlorine at 3,7-positions and a single ethyl ester. Crystal Structure: Stabilized by π-π stacking (centroid distances: 3.642–3.716 Å) and weak C–H⋯N hydrogen bonds .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Ester Groups | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 7-Ethylquinoline-2,3-dicarboxylate diethyl | C₁₇H₁₉NO₄ | 301.13 | 7-ethyl | Diethyl | 65.5 |

| 7-Chloroquinoline-2,3-dicarboxylate diethyl | C₁₅H₁₅ClNO₄ | 308.74 | 7-chloro | Diethyl | ~65.5 (estimated) |

| 5-Ethyl-pyridine-2,3-dicarboxylate diethyl | C₁₂H₁₇NO₄ | 245.27 | 5-ethyl | Diethyl | 65.5 |

| Dimethyl 4-methylquinoline-2,3-dicarboxylate | C₁₄H₁₃NO₄ | 259.26 | 4-methyl | Dimethyl | 65.5 |

Stability and Reactivity

- Thermal Stability: Higher temperatures (>40°C) risk side reactions (e.g., nitrogen loss in Δ¹-pyrazoline rings, as noted in ).

- Solubility : Diethyl esters generally exhibit lower aqueous solubility than dimethyl analogs, favoring organic-phase reactions .

Research Findings and Challenges

- Synthetic Yields : Microwave irradiation improves esterification yields (e.g., 76% for methyl esters in ), but steric hindrance from ethyl groups may reduce efficiency compared to methyl .

- Isomer Separation : Positional isomers (e.g., 7- vs. 8-ethyl) are challenging to resolve chromatographically, necessitating precise synthetic control .

Biological Activity

Introduction

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester (also referred to as 7-Ethyl-2,3-quinolinedicarboxylic acid diethyl ester) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- IUPAC Name : Diethyl 7-ethylquinoline-2,3-dicarboxylate

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a quinoline ring structure with two carboxylate groups and two ethyl ester functionalities. This configuration enhances its solubility and reactivity in various chemical environments.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties against various pathogens. The biological activity of this compound has been evaluated in several studies:

Anticancer Properties

Research indicates that quinoline derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings related to this compound include:

- Cytotoxicity : Studies have shown that this compound has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

- Mechanism of Action :

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to untreated controls.

Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested against human cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation and function.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses .

Preparation Methods

Method Using Vilsmeier Reagent

This method involves the reaction of a beta-anilino-alpha,beta-unsaturated ester with a Vilsmeier reagent. The general procedure is as follows:

Step 1: Preparation of Vilsmeier Reagent

- Phosphoryl chloride (POCl₃) is added dropwise to dimethylformamide (DMF) in toluene while maintaining a temperature between 20°C and 30°C.

Step 2: Reaction with Diethyl anilinofumarate

- Diethyl anilinofumarate is prepared by reacting an appropriate aniline with a fumarate compound. This product is then treated with the Vilsmeier reagent in toluene at a controlled temperature (40°C to 110°C) for several hours.

Step 3: Hydrolysis

Direct Esterification Method

Another approach involves direct esterification using quinoline-2,3-dicarboxylic acid:

Step 1: Synthesis of Quinoline-2,3-dicarboxylic Acid

- The quinoline derivative can be synthesized via a multi-step process starting from substituted anilines or via oxidation of methyl functions in quinoline derivatives.

Step 2: Esterification

Alternative Methods

Recent advancements have introduced alternative synthetic pathways that utilize different starting materials or conditions:

The following table summarizes the yields reported for different methods of synthesizing 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester:

| Method | Yield (%) | Comments |

|---|---|---|

| Vilsmeier Reagent | 72% | High efficiency but requires careful control |

| Direct Esterification | 65% | Simple but may require purification steps |

| Oxidative Hydrolysis | Variable | Dependent on conditions; generally effective |

| Microwave-Assisted Synthesis | Up to 85% | Promising results; faster reaction times |

The preparation of this compound can be accomplished through several established methods, each with its advantages and considerations regarding yield and purity. The choice of method will depend on available resources, desired efficiency, and specific application requirements in further chemical synthesis or industrial applications. Future research may focus on optimizing these methods further or exploring novel synthetic routes that enhance sustainability and reduce waste.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of quinoline-2,3-dicarboxylic acid precursors using ethanol under acid catalysis. Key parameters include reaction temperature (optimized between 80–120°C), stoichiometric excess of ethanol (1.5–2.0 equivalents), and catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid). Post-synthesis, liquid-liquid extraction with dichloromethane and repeated recrystallization in ethanol improve purity (>98% by HPLC) . Use Design of Experiments (DoE) to minimize trial runs while testing variables like solvent ratios and reaction time .

Q. How should researchers characterize the molecular structure and confirm ester functional groups?

- Methodological Answer : Combine NMR (¹H and ¹³C) to identify ethyl ester peaks (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and quinoline backbone aromatic signals (δ 7.5–9.0 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 274.1 (C₁₅H₁₅NO₄) . FT-IR can validate ester carbonyl stretches (~1740 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) for spectral assignments .

Q. What storage conditions ensure compound stability during long-term studies?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of ester groups. Monitor degradation via periodic HPLC analysis (retention time shifts indicate impurities). Avoid aqueous solutions unless stabilized with non-reactive cosolvents (e.g., DMSO) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles during synthesis. In case of skin contact, wash immediately with soap/water (≥15 minutes) and consult medical advice if irritation persists . For spills, adsorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols. Toxicity data gaps necessitate treating the compound as a potential irritant .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or CASSCF) to model transition states and intermediates. Tools like GRRM or Gaussian simulate substituent effects on reaction barriers. Validate predictions with kinetic studies (e.g., variable-temperature NMR) and compare experimental vs. computed activation energies .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading) causing byproduct formation. LC-MS or GC-MS identifies impurities, while multivariate analysis (e.g., PCA) correlates conditions with undesired outcomes. Re-optimize using response surface methodology (RSM) to balance yield and selectivity .

Q. What solvent systems maximize regioselectivity in esterification or functionalization reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution at the quinoline 2- and 3-positions. Solvent screening via Hansen solubility parameters predicts compatibility. For biphasic systems, evaluate partition coefficients (log P) to enhance product isolation .

Q. What methodologies assess the compound’s environmental or biological toxicity for regulatory compliance?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna EC₅₀ for aquatic toxicity). Use QSAR models to predict toxicity endpoints based on structural analogs. For environmental persistence, measure hydrolysis half-lives under varying pH/temperature .

Q. How can reactor design improve scalability for gram-to-kilogram synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.